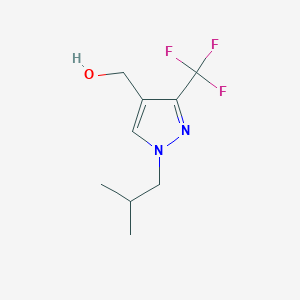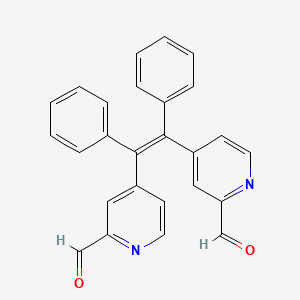
4,4'-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its two picolinaldehyde groups attached to a central diphenylethene core, making it a valuable molecule in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde typically involves the reaction of benzaldehyde with diphenylethene derivatives. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Specific details on the reaction conditions can vary based on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
化学反応の分析
Types of Reactions: 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the substituents used.
科学的研究の応用
4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Employed in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including polymers and organic light-emitting diodes (OLEDs)
作用機序
The mechanism by which 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde exerts its effects is largely dependent on its application. In the context of fluorescent probes, the compound’s mechanism involves the interaction of its aldehyde groups with specific analytes, leading to changes in fluorescence properties. This interaction can be used to detect the presence of various ions or molecules in a solution .
類似化合物との比較
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Known for its use in the synthesis of aggregation-induced emission (AIE) dyes.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Utilized in the production of photonic and optical materials.
Uniqueness: 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde is unique due to its dual aldehyde groups, which provide versatile reactivity and make it suitable for a wide range of applications, from chemical synthesis to biological sensing.
特性
分子式 |
C26H18N2O2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
4-[(Z)-2-(2-formylpyridin-4-yl)-1,2-diphenylethenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C26H18N2O2/c29-17-23-15-21(11-13-27-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-12-14-28-24(16-22)18-30/h1-18H/b26-25- |
InChIキー |
NNGFTSDEUPUHJA-QPLCGJKRSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC(=NC=C3)C=O)/C4=CC(=NC=C4)C=O |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=NC=C3)C=O)C4=CC(=NC=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13342241.png)
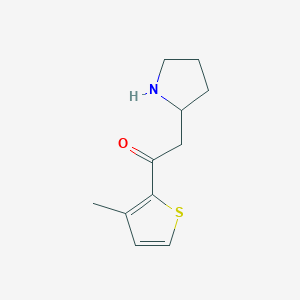

![(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)
![(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13342269.png)
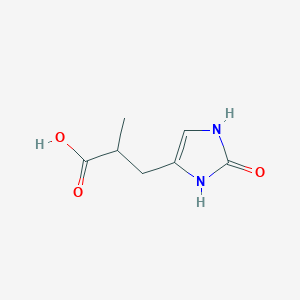

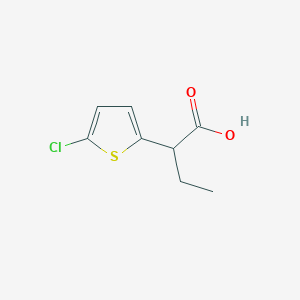
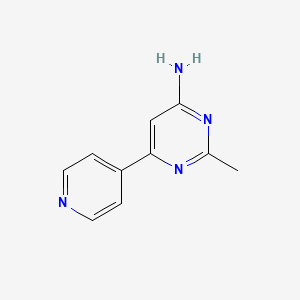

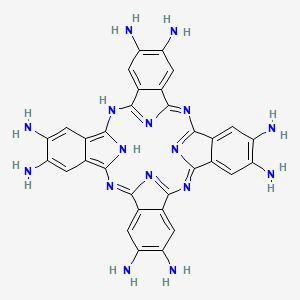
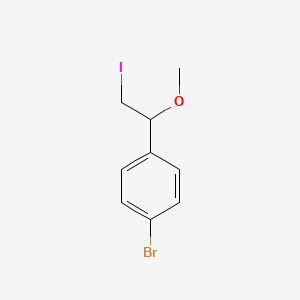
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate](/img/structure/B13342314.png)
